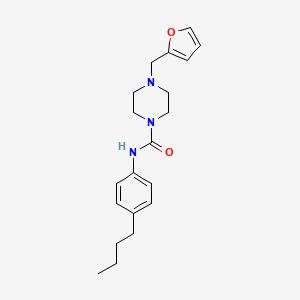![molecular formula C17H23N3O3S B5324451 1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane](/img/structure/B5324451.png)
1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane, also known as MS-1020, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MS-1020 belongs to the class of azepane compounds that have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane is not fully understood, but it is believed to work through multiple pathways. In cancer cells, this compound has been found to inhibit the activity of several enzymes involved in cancer cell growth and survival, including phosphatidylinositol 3-kinase (PI3K), Akt, and mTOR. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation and pain, this compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In inflammation and pain, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as the activity of COX-2 and iNOS. This results in a reduction in inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane is its broad range of biological activities, making it a potential candidate for the treatment of various diseases. In addition, the synthesis method for this compound has been optimized to produce high yields of pure compound, making it suitable for large-scale production. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for 1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane research. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent in various diseases. Finally, more research is needed to evaluate the safety and efficacy of this compound in preclinical and clinical studies.
Synthesis Methods
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane involves a multi-step process that starts with the reaction of 4-methoxybenzenesulfonyl chloride with 1-methyl-1H-pyrazole-4-carboxaldehyde to form the corresponding aldehyde intermediate. The aldehyde intermediate is then reacted with 1-azepane-2-amine to yield this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.
Scientific Research Applications
1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and pain. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. In addition, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. In inflammation and pain research, this compound has been found to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-(1-methylpyrazol-4-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-19-13-14(12-18-19)17-6-4-3-5-11-20(17)24(21,22)16-9-7-15(23-2)8-10-16/h7-10,12-13,17H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTIWHRKKPXGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N-(4-methoxyphenyl)-3-piperidinamine dihydrochloride](/img/structure/B5324377.png)
![methyl 2-{[2-cyano-3-(2,4-dimethoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5324380.png)

![1-[3-(difluoromethoxy)phenyl]-3-[4-(3-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5324400.png)
![N,N-diethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5324401.png)
![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5324402.png)
amino]ethyl}piperidin-2-one](/img/structure/B5324405.png)
![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-4-biphenylcarbohydrazide](/img/structure/B5324417.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5324427.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-bromobenzamide](/img/structure/B5324433.png)
![N-(3-fluorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5324458.png)
![4-chloro-N-(2-(2-methyl-2H-chromen-3-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5324468.png)